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Compound of Interest

N-(cyclopropylmethyl)-3,4-
Compound Name:

dimethylaniline
CAS No.: 356539-38-3
Cat. No.: B13657561

Get Quote

Executive Summary & Therapeutic Rationale

N-(cyclopropylmethyl)-3,4-dimethylaniline (CPM-3,4-DMA) represents a "privileged
substructure” intermediate.[1] It combines the electron-rich, sterically defined core of 3,4-
dimethylaniline with the cyclopropylmethyl (CPM) motif—a pharmacophore historically
validated in opioid receptor ligands and increasingly utilized in kinase inhibitors and GPCR
antagonists.[1]

Key Medicinal Chemistry Features:
e Lipophilic Tuning: The CPM group (

contribution) offers a rigid, bulky hydrophobic moiety that fills "deep” hydrophobic pockets in
receptors (e.g., the hydrophobic accessory pocket of CRF1 or the ATP-binding hinge region
of kinases) more effectively than flexible

-propyl or

-butyl chains.[1]
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» Metabolic Stability: Unlike linear alkyl chains susceptible to rapid

-oxidation, the cyclopropyl ring impedes terminal oxidation.[1] However, researchers must
monitor for CYP450-mediated ring-opening (mechanism-based inactivation), a known liability
of the CPM moiety that can be mitigated by the steric shielding of the 3,4-dimethyl pattern.[1]

» Electronic Profile: The 3,4-dimethyl substitution pattern renders the aniline nitrogen
moderately electron-rich, facilitating subsequent coupling reactions (e.g., Buchwald-Hartwig
aminations, amide couplings) while preventing rapid oxidative degradation common in more
electron-rich systems (e.g., 3,4-dimethoxy).[1]

Chemical Properties & Specifications

Property Specification Notes

N-(cyclopropylmethyl)-3,4-
IUPAC Name (cyclopropy Y
dimethylaniline

CAS Number 356539-49-6

Molecular Formula

Molecular Weight 175.27 g/mol

] Oxidizes to brown upon air
Appearance Pale yellow to colorless oil
exposure.[1]

N DCM, EtOAc, DMSO, _
Solubility Methanol Insoluble in water.[1]
ethano

Less basic than aliphatic
pKa (Conjugate Acid) ~5.2 - 5.5 (Predicted) amines due to aryl

conjugation.[1]

) Hygroscopic; store in amber
Storage 2-8°C, under Argon/Nitrogen "
vials.

Synthesis Protocol: Reductive Amination
(Standardized)[1]
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While alkylation with (bromomethyl)cyclopropane is possible, it often leads to over-alkylation
(quaternary ammonium salts). The Reductive Amination protocol using Sodium
Triacetoxyborohydride (STAB) is the industry standard for generating secondary anilines with
high chemoselectivity.[1]

Methodology: STAB-Mediated Reductive Amination
Reaction Scheme:
[1]

Reagents:
e Substrate: 3,4-Dimethylaniline (1.0 equiv)

Aldehyde: Cyclopropanecarboxaldehyde (1.2 equiv)[1]

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

Acid Catalyst: Glacial Acetic Acid (1.0 equiv)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Protocol:

e Imine Formation (In Situ):

o In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve
3,4-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCE (40 mL).

o Add Cyclopropanecarboxaldehyde (12 mmol, 0.84 g) followed by Acetic Acid (10 mmaol,
0.6 mL).

o Critical Step: Stir at Room Temperature (RT) for 30—60 minutes under Nitrogen. This
allows the hemiaminal/imine equilibrium to establish. Do not add the reductant yet.

e Reduction:

o Cool the mixture to 0°C (ice bath).
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o Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. (Caution: Mild gas evolution).
[1]

o Remove the ice bath and allow the reaction to warm to RT. Stir for 4-16 hours.

o Monitoring: Check by TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The starting aniline peak
should disappear.[1]

o Work-up:

o Quench the reaction by carefully adding saturated aqueous NaHCOs (30 mL) until pH ~8.
Stir for 15 minutes to decompose borate complexes.

o Extract with Dichloromethane (DCM) (
mL).
o Wash combined organics with Brine (50 mL).
o Dry over anhydrous NazSOu4, filter, and concentrate in vacuo.
 Purification:
o Purify the crude oil via Flash Column Chromatography (Silica Gel).
o Eluent: Gradient of 0%

10% EtOAc in Hexanes. The product is non-polar and elutes early.

o Yield: Expect 85-95% isolated yield as a clear oil.[1]

Medicinal Chemistry Applications
A. Opioid Receptor Modulation (KOR/MOR)

The CPM group is a "molecular switch" in opioid pharmacology.[1] While traditionally
associated with the morphinan nitrogen (e.g., Naltrexone), in non-morphinan scaffolds (like the
3,4-dimethylaniline core), it serves to optimize hydrophobic collapse in the receptor binding
site.[1]
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o Application: Synthesis of N-substituted 4-anilidopiperidines or related scaffolds.[1]

e Logic: The 3,4-dimethyl motif restricts rotation, locking the phenyl ring into a specific dihedral
angle relative to the core scaffold, potentially improving selectivity for Kappa (KOR) vs. Mu
(MOR) receptors.[1]

B. CRF1 Receptor Antagonists

Corticotropin-Releasing Factor type 1 (CRF1) antagonists frequently utilize a lipophilic "top"
group attached to a heterocyclic core.[1]

» Role of CPM-3,4-DMA: It acts as the lipophilic tail.[1] The aniline nitrogen is coupled to a
heteroaryl core (e.g., pyrazine, pyrimidine) via an

or Buchwald coupling.[1]

o Advantage: The CPM group fills the lipophilic pocket defined by residues in the
transmembrane domain, while the 3,4-dimethyl groups provide steric clash against the
receptor walls, improving potency (

).[1]

C. Kinase Inhibitors (Type II)

In Type Il kinase inhibitors (which bind the DFG-out conformation), the aniline moiety often
occupies the hydrophobic pocket adjacent to the ATP site.[1]

e Design: The CPM group extends into the solvent-exposed region or a hydrophobic back-
pocket, depending on the linker.[1]

Visualizing the Logic: SAR & Synthesis Workflow
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Figure 1: Synthesis workflow and downstream medicinal chemistry applications of CPM-3,4-
DMA.

Safety & Handling Protocols

 Toxicity: Anilines are generally toxic if absorbed through the skin (methemoglobinemia risk).
[1] The CPM derivative should be treated as a potent lipophilic amine.[1]

o PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.
o Handling: All weighing and transfers must occur inside a fume hood.

o Stability: The secondary amine is prone to oxidation.[1] Store under inert atmosphere
(Argon). If the oil turns dark brown, purify via a short silica plug before use in sensitive
couplings (e.g., Palladium-catalyzed reactions).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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